molecular formula C6H5BrClN B2773599 2-Bromo-4-chloro-3-methylpyridine CAS No. 1211521-46-8

2-Bromo-4-chloro-3-methylpyridine

Cat. No.: B2773599
CAS No.: 1211521-46-8
M. Wt: 206.47
InChI Key: UAHHMJZKBNKCIN-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H5BrClN. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 3 are substituted by bromine, chlorine, and a methyl group, respectively

Safety and Hazards

2-Bromo-4-chloro-3-methylpyridine is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid and can cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-chloro-3-methylpyridine can be synthesized through several methods. One common approach involves the bromination and chlorination of 3-methylpyridine. The reaction typically requires the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride . The reaction conditions often include elevated temperatures and controlled addition of reagents to ensure selective substitution at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity towards these molecular targets . The exact pathways involved can vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-3-methylpyridine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and binding properties. This dual substitution pattern can provide distinct advantages in synthetic applications and biological activity compared to its mono-substituted counterparts .

Properties

IUPAC Name

2-bromo-4-chloro-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHHMJZKBNKCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211521-46-8
Record name 2-bromo-4-chloro-3-methylpyridine
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